![molecular formula C12H19N3O2S B3726518 N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B3726518.png)
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Übersicht
Beschreibung
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea, also known as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of JAK inhibitors and has been found to be effective in the treatment of various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Wirkmechanismus
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a selective inhibitor of Janus kinase (JAK) 1 and 2, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1 and JAK2, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea can block the downstream signaling pathways, leading to the suppression of immune response, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to have various biochemical and physiological effects. In preclinical studies, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. In clinical trials, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to improve the symptoms of myelofibrosis, including spleen size, anemia, and constitutional symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is its selectivity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer. However, one of the limitations of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is its relatively short half-life, which may require frequent dosing.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea. One direction is to study the potential of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea in the treatment of other diseases, such as autoimmune diseases and solid tumors. Another direction is to develop more potent and selective JAK inhibitors based on the structure of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea. Additionally, the combination of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea with other drugs or immunotherapies may enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to be effective in the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In clinical trials, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has shown promising results in the treatment of myelofibrosis, a rare bone marrow disorder.
Eigenschaften
IUPAC Name |
(3Z)-1-cyclohexyl-3-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-9-10(16)14-12(18-9)15-11(17)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRVBAUTOWDDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=NC(=O)NC2CCCCC2)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N/C(=N/C(=O)NC2CCCCC2)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-[(2Z)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.